molecular formula C12H8N2OS2 B1530841 4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- CAS No. 911714-38-0

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-

Cat. No. B1530841
M. Wt: 260.3 g/mol
InChI Key: KGALBIOUCFTNAP-VOTSOKGWSA-N
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Description

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-, also known as Thiohydantoin, is an organic compound that has been widely tested. It is a derivative of indole, a heterocyclic compound that is a part of many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

New derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are prepared by the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .


Molecular Structure Analysis

The molecular formula of 4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- is C12H8N2OS2, and its molecular weight is 260.3 g/mol.

Scientific Research Applications

Anticancer Applications

4-Thiazolidinones have been identified as a class of promising drug-like molecules, particularly in the design of new anticancer agents. Studies have evaluated the impact of these compounds on cytotoxicity, apoptotic processes, and metabolism in various cancer cell lines, including human squamous carcinoma. These compounds have shown to increase reactive oxygen species (ROS) production and exhibit cytotoxic and proapoptotic properties at high concentrations, suggesting their potential as anticancer agents (Szychowski et al., 2017).

Antimicrobial and Antifungal Activity

Some 4-Thiazolidinone derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents. For instance, novel 2-thioxo-4-thiazolidinones and their derivatives exhibited significant in vitro antibacterial and antifungal activities, highlighting the versatility and potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2009).

Electrochemical Properties

Electrochemical characterization of certain 4-Thiazolidinone derivatives has been performed, revealing that these compounds can serve as complexing ligands for heavy metal ions. This suggests their potential application in environmental chemistry for the removal or detection of heavy metals in aqueous solutions (Ungureanu et al., 2021).

Anticonvulsant Activity

The synthesis of new indolyl thiadiazoles and thiazolidinones has been explored for potential anticonvulsant activities. Some of these synthesized compounds have been screened and showed potent anticonvulsant activity, indicating the therapeutic potential of 4-Thiazolidinone derivatives in the treatment of seizure disorders (Archana et al., 2003).

Cell Immunity Influence

Research on 4-Thiazolidinone derivatives has also extended to studying their effects on cell immunity. One study focused on the influence of a specific derivative on the cellular component of immunity in vivo, showing that it has a selective activating effect on certain parts of cellular immunity and on phagocytic activity. Such findings hint at the potential application of these compounds in immunotherapy and as drug-like molecules with antifungal and antitumor effects (Konechnyi et al., 2021).

Safety And Hazards

In case of exposure, it is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area. Consult a physician and show the safety data sheet .

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This suggests that 4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo- and its derivatives could be explored for newer therapeutic possibilities in the future .

properties

IUPAC Name

4-hydroxy-5-[(E)-indol-5-ylidenemethyl]-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)6-7-1-2-9-8(5-7)3-4-13-9/h1-6,15H,(H,14,16)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGALBIOUCFTNAP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC2=CC1=CC3=C(NC(=S)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=CC2=NC=CC2=C/C1=C/C3=C(NC(=S)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-
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4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-
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Reactant of Route 5
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Reactant of Route 6
4-Thiazolidinone, 5-(1H-indol-5-ylmethylene)-2-thioxo-

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